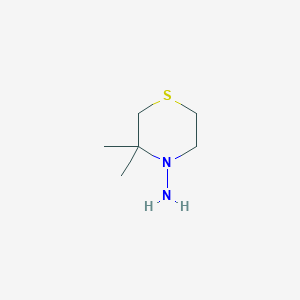

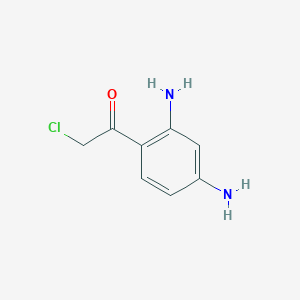

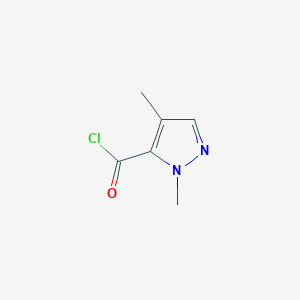

![molecular formula C8H15NO2 B067586 (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane CAS No. 169867-96-3](/img/structure/B67586.png)

(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane is a bicyclic compound that belongs to the class of tropane alkaloids. It is also known as tropinone, which is an important intermediate in the synthesis of various pharmaceuticals. Tropinone is a colorless crystalline solid that has a melting point of 63-65°C. This compound has attracted significant attention from scientists due to its unique chemical structure and its potential applications in various fields.

Mechanism of Action

Tropinone acts as a competitive inhibitor of acetylcholine at muscarinic receptors. It blocks the binding of acetylcholine to the receptor, thereby preventing the activation of the receptor. This results in a decrease in the activity of the parasympathetic nervous system, which is responsible for controlling various bodily functions, including digestion, heart rate, and respiratory rate.

Biochemical and physiological effects:

Tropinone has a wide range of biochemical and physiological effects. It has been shown to have anticholinergic, antispasmodic, and mydriatic effects. It also has a stimulant effect on the central nervous system, which can lead to increased alertness and wakefulness. Tropinone has been used in the treatment of various medical conditions, including Parkinson's disease, asthma, and irritable bowel syndrome.

Advantages and Limitations for Lab Experiments

Tropinone has several advantages as a reagent in laboratory experiments. It is readily available and relatively inexpensive compared to other reagents. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, tropinone has several limitations. It is toxic and can be hazardous if not handled properly. It also has limited solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the study of tropinone. One potential area of research is the synthesis of new derivatives of tropinone with improved pharmacological properties. Another area of research is the development of new methods for the synthesis of tropinone and its derivatives. Additionally, the use of tropinone in the treatment of various medical conditions continues to be an active area of research. Finally, the study of the biochemical and physiological effects of tropinone and its derivatives could lead to the discovery of new drugs with therapeutic potential.

Synthesis Methods

Tropinone can be synthesized by several methods, including the Robinson annulation, the Bischler-Napieralski reaction, and the Mannich reaction. The Robinson annulation is the most widely used method for the synthesis of tropinone. This method involves the condensation of acetone with cyclohexanone in the presence of a strong base, such as sodium ethoxide, followed by cyclization of the resulting intermediate to form tropinone.

Scientific Research Applications

Tropinone has been extensively studied for its potential applications in the pharmaceutical industry. It is an important intermediate in the synthesis of various drugs, including atropine, scopolamine, and cocaine. Atropine and scopolamine are widely used as anticholinergic drugs, while cocaine is a central nervous system stimulant. Tropinone is also used in the synthesis of various other compounds, including insecticides, herbicides, and fungicides.

properties

CAS RN |

169867-96-3 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane |

InChI |

InChI=1S/C8H15NO2/c1-5(2)8-10-3-6-7(9-6)4-11-8/h5-9H,3-4H2,1-2H3/t6-,7+,8? |

InChI Key |

AXFFCRVQWFKEBV-DHBOJHSNSA-N |

Isomeric SMILES |

CC(C)C1OC[C@@H]2[C@@H](N2)CO1 |

SMILES |

CC(C)C1OCC2C(N2)CO1 |

Canonical SMILES |

CC(C)C1OCC2C(N2)CO1 |

synonyms |

3,5-Dioxa-8-azabicyclo[5.1.0]octane,4-(1-methylethyl)-,(1alpha,4alpha,7alpha)-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

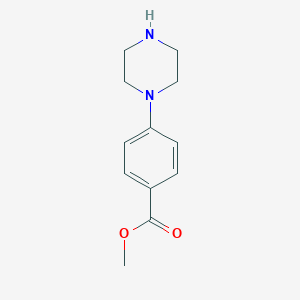

![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)

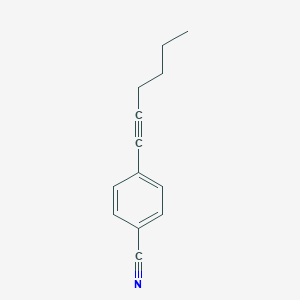

![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)